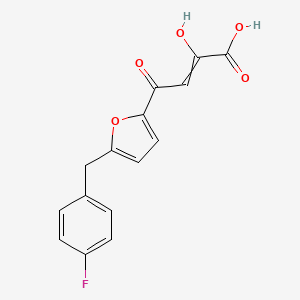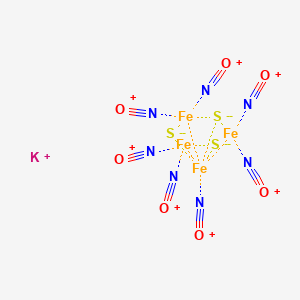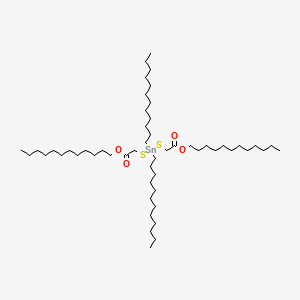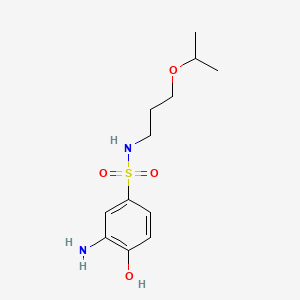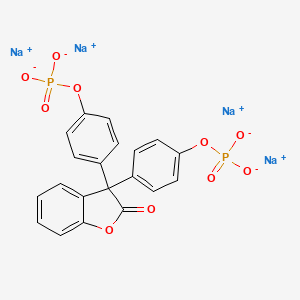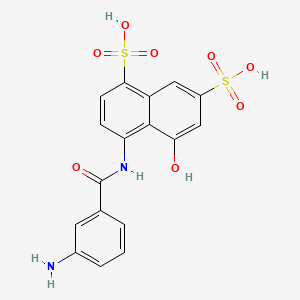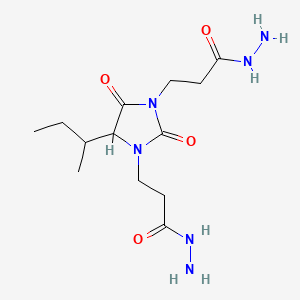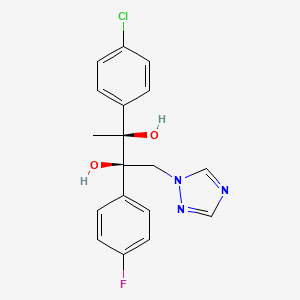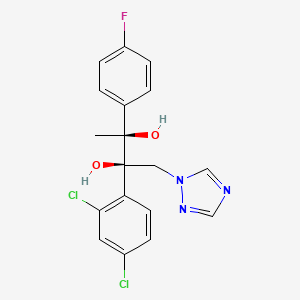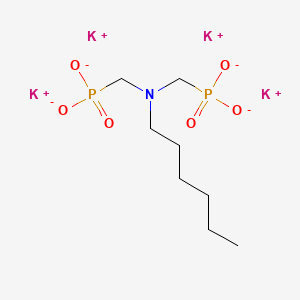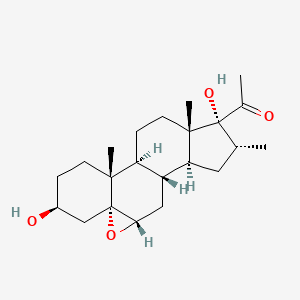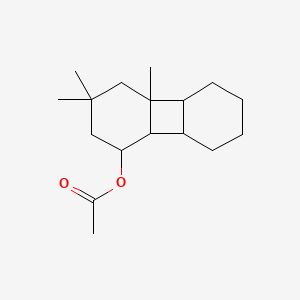
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate is a complex organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is also known by other names such as dodecahydro-3,3,4a-trimethylbiphenylen-1-ol acetate . This compound is characterized by its tricyclic structure, which includes three fused rings and several methyl groups, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 5,5,7-Trimethyltricyclo(64002,7)dodec-3-yl acetate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate can be compared with other similar compounds, such as:
Caryophyllene acetate: Another tricyclic compound with similar structural features but different functional groups.
Acetoxy-caryophyllene: A compound with a similar acetate group but different ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.
Properties
CAS No. |
94087-06-6 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-yl) acetate |
InChI |
InChI=1S/C17H28O2/c1-11(18)19-14-9-16(2,3)10-17(4)13-8-6-5-7-12(13)15(14)17/h12-15H,5-10H2,1-4H3 |
InChI Key |
OVJMOYDIJQPKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(CC2(C1C3C2CCCC3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


